Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-: is an aromatic compound with the molecular formula C9H8ClF It is a derivative of benzene, featuring chlorine, fluorine, ethenyl, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- typically involves multiple steps, starting from benzene. The introduction of substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance:
Chlorination: Benzene can be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Ethenylation: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride (CH2=CHCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced using methyl chloride (CH3Cl) in the presence of AlCl3.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts that enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming products like carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different substituents replacing chlorine or fluorine.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Biology : It may be studied for its potential biological activity and interactions with biomolecules. Medicine : Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems. Industry : The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- depends on its interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the compound can act as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of further substitutions.
Comparison with Similar Compounds
Benzene, 1-fluoro-4-methyl-: Similar structure but lacks the chlorine and ethenyl groups.
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the fluorine and ethenyl groups.
Benzene, 2-chloro-4-fluoro-1-methyl-: Similar structure but lacks the ethenyl group.
Uniqueness: Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- is unique due to the combination of substituents, which can result in distinct chemical properties and reactivity patterns compared to its analogs
Properties
CAS No. |
828267-48-7 |
---|---|
Molecular Formula |
C9H8ClF |
Molecular Weight |
170.61 g/mol |
IUPAC Name |
3-chloro-2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF/c1-3-7-8(11)5-4-6(2)9(7)10/h3-5H,1H2,2H3 |
InChI Key |
MVWYWQGPRWMIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.